1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound characterized by the presence of a fluorophenyl group, a thiophenyl group, and a tetrahydropyran ring
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The general steps include:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting 2-fluoroaniline with appropriate reagents to introduce the urea functionality.
Synthesis of the Thiophenyl Intermediate: Thiophene can be functionalized to introduce the tetrahydropyran ring.
Coupling Reaction: The final step involves coupling the fluorophenyl and thiophenyl intermediates under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiophenyl groups could play a role in binding to the target, while the urea functionality might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of the tetrahydropyran ring.
1-(2-chlorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of the fluorophenyl and thiophenyl groups, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQDPEYMYVBFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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